Sodium oxybate - 502-85-2

Sodium oxybate

Catalog Number: EVT-3531528
CAS Number: 502-85-2
Molecular Formula: C4H7NaO3
Molecular Weight: 126.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sodium oxybate, the sodium salt of γ-hydroxybutyric acid (GHB), is a central nervous system depressant. [] Its chemical name is sodium 4-hydroxybutanoate. [] It appears as a white to off-white crystalline powder highly soluble in water. [] In scientific research, sodium oxybate serves as a valuable tool to investigate sleep-wake cycles, neurotransmission, and potential therapeutic applications for various conditions. [, , , ]

Future Directions
  • Optimizing Treatment Regimens: Further research is necessary to determine optimal sodium oxybate dosing strategies for various conditions, considering factors like age, gender, and individual patient characteristics. [, ]
  • Long-Term Effects and Safety: Investigating the long-term effects and safety profile of sodium oxybate, especially regarding potential for abuse, misuse, dependence, and withdrawal, remains crucial. [, , ]
  • Exploring New Applications: Continued research is needed to explore the therapeutic potential of sodium oxybate for other conditions beyond its current indications, such as in pain management or as an adjunct therapy for other sleep disorders. [, ]
  • Understanding Mechanisms of Action: Further investigations into the precise mechanisms of action of sodium oxybate, including its interactions with different neurotransmitter systems and its impact on brain regions involved in sleep-wake regulation, are essential. [, , , ]
  • Developing Novel Formulations: Exploring and developing new formulations of sodium oxybate, such as controlled-release or lower-sodium options, could optimize its therapeutic benefits while minimizing potential risks. [, , ]
Overview

Sodium oxybate is the sodium salt of gamma-hydroxybutyric acid, a compound that has gained attention for its therapeutic applications, particularly in the treatment of narcolepsy and alcohol dependence. It is classified as a central nervous system depressant and is known for its role as a low-affinity agonist at gamma-aminobutyric acid B receptors, as well as for binding to specific gamma-hydroxybutyric acid receptors in the brain .

Source

Sodium oxybate is synthesized from gamma-butyrolactone, which undergoes hydrolysis to produce gamma-hydroxybutyric acid. This process typically involves the reaction of gamma-butyrolactone with sodium hydroxide in an aqueous solution . The compound is naturally synthesized in small amounts in the mammalian brain, where it plays a role in neurotransmission.

Classification

Sodium oxybate is classified under several categories:

  • Pharmaceutical: It is used as a medication for conditions such as narcolepsy and alcohol dependence.
  • Chemical: It is categorized as a carboxylic acid and a central nervous system depressant.
  • Controlled Substance: Due to its potential for abuse, sodium oxybate is classified as a Schedule III controlled substance in the United States.
Synthesis Analysis

Methods

The synthesis of sodium oxybate can be accomplished through various methods, primarily focusing on the reaction of gamma-butyrolactone with sodium hydroxide. The following technical details outline the process:

  1. Reaction Setup: The reaction typically occurs in a continuous flow reactor where gamma-butyrolactone and sodium hydroxide are mixed.
  2. pH Control: Maintaining an alkaline pH (around 9) is critical to ensure high conversion rates while minimizing impurities. This can be achieved through titration during the reaction .
  3. Temperature Management: The reaction temperature can range from 0 to 100 degrees Celsius, with optimal conditions often around 50 degrees Celsius for certain stages of the synthesis .
  4. Water Removal: A wiped-film evaporator can be employed to remove water from the final product, driving the reaction toward completion and concentrating the sodium oxybate solution .

Technical Details

The entire synthesis process can be scaled according to desired production rates, with continuous or batchwise methods employed depending on specific operational needs. The use of inert gases such as nitrogen during the reaction helps maintain an oxygen-free environment, reducing the risk of unwanted side reactions .

Molecular Structure Analysis

Sodium oxybate has a molecular formula of C4H7NaO3 and a molecular weight of approximately 130.09 g/mol. Its structural representation reveals that it consists of a butyric acid backbone with a hydroxyl group and a sodium ion associated with it.

Structure Data

  • Molecular Formula: C4H7NaO3
  • Molecular Weight: 130.09 g/mol
  • Structural Features: Contains a carboxylic acid group (-COOH) and a hydroxyl group (-OH), contributing to its solubility and reactivity.
Chemical Reactions Analysis

Sodium oxybate participates in several chemical reactions due to its functional groups:

  1. Hydrolysis Reactions: When exposed to water, sodium oxybate can revert to gamma-butyrolactone under certain conditions.
  2. Ion Exchange Reactions: Sodium oxybate can form ionic complexes with various anions, which can be utilized in drug formulation processes .
  3. Degradation Pathways: Under acidic or basic conditions, sodium oxybate may undergo degradation, leading to the formation of byproducts that need to be monitored during synthesis and storage.

Technical Details

Mechanism of Action

Sodium oxybate acts primarily through its interaction with neurotransmitter systems in the brain:

  1. GABA Receptor Interaction: It functions as an agonist at gamma-aminobutyric acid B receptors, leading to sedative effects that help regulate sleep patterns in patients with narcolepsy .
  2. Neurotransmitter Modulation: Sodium oxybate mimics some effects of alcohol by modulating neurotransmitter release and activity within specific brain regions involved in sleep regulation and mood stabilization .

Data on Mechanism

Research indicates that sodium oxybate's pharmacokinetics involve rapid absorption and distribution, with peak plasma concentrations occurring within one hour post-administration . Its effects are dose-dependent, necessitating careful management in clinical settings.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Sodium oxybate typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water; solutions can reach concentrations up to 500 mg/mL .
  • pH Range: Solutions have a pH range between 7.3 and 9.0, which is essential for maintaining stability during storage and administration .

Chemical Properties

  • Stability: Sodium oxybate solutions are stable under controlled conditions but can degrade if exposed to extreme pH levels or temperatures.
  • Reactivity: It reacts readily with acids and bases; thus, careful handling is required during formulation processes.
Applications

Sodium oxybate has several significant applications:

  1. Narcolepsy Treatment: Approved for use in treating excessive daytime sleepiness and cataplexy associated with narcolepsy.
  2. Alcohol Dependence Management: Emerging research suggests potential benefits in reducing alcohol cravings and withdrawal symptoms .
  3. Research Tool: Used in neuroscience research to study sleep mechanisms and neurotransmitter interactions.
Historical Context and Regulatory Evolution of Sodium Oxybate

Chronological Development of Medical Indications

The therapeutic application of γ-hydroxybutyrate (GHB), the active moiety of sodium oxybate, underwent a significant transformation over five decades. Initially synthesized in 1874, GHB gained scientific attention in the 1960s due to its ability to cross the blood-brain barrier, leading to investigations as a surgical anesthetic adjuvant in France and Italy [5] [9]. The pivotal shift toward neurological applications began in 1979 when researchers first documented its efficacy in improving nocturnal sleep quality and reducing cataplexy in narcolepsy patients [1]. This foundational work enabled the sodium salt formulation's development, culminating in the first FDA approval in 2002 exclusively for cataplexy management under the brand name Xyrem® [4]. Subsequent clinical trials demonstrated efficacy for excessive daytime sleepiness (EDS), leading to a second FDA approval in 2005 for EDS in narcolepsy [1] [4]. A significant pediatric expansion occurred in 2018 when the indication was extended to patients aged seven years and older [2] [4]. Beyond narcolepsy, sodium oxybate has held approval for alcohol dependence and withdrawal in Italy and Austria since 1991 and 1999, respectively, though this indication remains unrecognized in North America [5] [9].

Table 1: Key Regulatory Milestones for Sodium Oxybate

YearRegulatory EventJurisdictionSignificance
1994Orphan Drug Designation for NarcolepsyUSA (FDA)Provided development incentives and market exclusivity pathway
2002Initial FDA Approval (Cataplexy)USAXyrem® launched for narcolepsy-related cataplexy
2005FDA Approval Expansion (EDS)USABroadened indication to include excessive daytime sleepiness
2005Marketing Authorization (Narcolepsy)European UnionApproved for cataplexy and EDS in EU member states
2018Pediatric Extension (≥7 years)USA (FDA)Significantly expanded treatable patient population
2020FDA Approval of Low-Sodium Formulation (Xywav®)USAFirst mixed-salt oxybate with reduced sodium content
2023FDA Approval of Once-Nightly Sodium Oxybate (LUMRYZ™)USAFirst extended-release formulation eliminating nighttime dosing

Global Scheduling Discrepancies and Controlled Substance Classifications

The regulatory status of sodium oxybate reflects a complex global balancing act between therapeutic potential and abuse risk. Following widespread reports of GHB's illicit use as a "club drug" and agent in drug-facilitated crimes, the U.S. Congress mandated Schedule I classification for GHB in 2000, defining it as having high abuse potential and no accepted medical use [1] [5]. However, recognizing the unique benefits for narcolepsy, the FDA created an exception: FDA-approved sodium oxybate formulations were classified as Schedule III substances, acknowledging their medical utility while imposing strict controls on prescribing and distribution [1] [7]. This created a unique dual-status within U.S. controlled substances law. Internationally, classifications vary significantly: the European Union classifies it as Schedule IV under the UN Convention on Psychotropic Substances, Canada designates it as Schedule I/G under the Controlled Drugs and Substances Act (CDSA), and Australia categorizes it under the Strictly Controlled (S8) classification [5] [9]. These discrepancies create challenges for international medication access and travel for patients.

Risk Evaluation and Mitigation Strategies (REMS) Implementation Frameworks

To mitigate the significant safety risks associated with sodium oxybate, including central nervous system depression, abuse potential, and diversion concerns, the FDA mandated a comprehensive REMS program upon its initial 2002 approval [7]. This program, known as the Xyrem REMS Program (XRP), established a closed distribution system with multiple mandatory components: 1) Certification of Prescribers: Healthcare providers must complete specialized training on appropriate prescribing and risks; 2) Centralized Pharmacy Distribution: Only one certified pharmacy (initially for Xyrem®, later expanded) is authorized to dispense the medication; 3) Mandatory Patient Enrollment and Education: Patients must enroll in the program and receive specific safety counseling; and 4) Ongoing Surveillance and Reporting: All prescriptions, shipments, and reports of adverse events, abuse, misuse, or diversion are tracked centrally [7]. Data from 2016-2017 demonstrated the program's scale: 17,037 patients received medication through 146,426 shipments containing 375,173 bottles. Monitoring identified relatively low rates of reported issues: 31 potential abuse cases, 343 misuse reports, and 22 diversion incidents, all triggering prescriber notification and review [7]. The REMS framework served as a model for subsequent formulations (Xywav®, LUMRYZ™), ensuring stringent controls despite dosing innovations.

Table 2: Core Components and Outcomes of the Sodium Oxybate REMS (2016-2017 Data)

REMS ComponentImplementation MechanismOutcome Metrics
Prescriber CertificationMandatory training on risks/appropriate use4,524 enrolled certified prescribers
Centralized PharmacySingle certified pharmacy handles all dispensing146,426 shipments containing 375,173 bottles
Patient EnrollmentMandatory enrollment and safety education17,037 enrolled patients receiving shipments
Adverse Event ReportingSystem for reporting abuse, misuse, diversion31 abuse, 343 misuse, 22 diversion cases reported
Supply Chain ControlTracking from prescription to patient delivery13 shipments (0.009%) lost in transit unrecovered

Orphan Drug Designation and Market Exclusivity Considerations

Sodium oxybate's development and market protection were fundamentally shaped by orphan drug regulations. Jazz Pharmaceuticals (originally Orphan Medical) secured the initial Orphan Drug Designation (ODD) for narcolepsy in 1994, eight years prior to FDA approval [4]. This designation provided critical incentives: tax credits for clinical trial costs, waiver of Prescription Drug User Fee Act (PDUFA) fees, and a seven-year market exclusivity period upon approval [4]. Following the 2002 approval for cataplexy, exclusivity lasted until 2009. A subsequent pediatric exclusivity period, granted after studies in patients aged 7 and older, extended protection until 2025 for that specific pediatric indication [4]. The development of calcium/magnesium/potassium/sodium oxybates (Xywav®) focused on reducing sodium load. Its 2020 approval included a new seven-year orphan exclusivity period extending to 2027 [4]. The most significant exclusivity advancement occurred with once-nightly sodium oxybate (LUMRYZ™, Avadel Pharmaceuticals), approved in 2023. The FDA granted it a full seven-year exclusivity period based on a finding of clinical superiority over existing twice-nightly oxybates. The agency specifically determined that the once-nightly dosing regimen provided a "major contribution to patient care" by eliminating the need for a disruptive middle-of-the-night dose [6] [8]. This decision highlights how significant dosing advantages, beyond mere bioequivalence or minor efficacy differences, can support new orphan exclusivity periods. In 2025, LUMRYZ™ received ODD for idiopathic hypersomnia (IH), potentially extending its market protection if approved for this additional indication [8].

Table 3: Orphan Drug Designations and Exclusivity Periods for Sodium Oxybate Formulations

Drug (Company)Orphan Designation YearApproved Indication(s)Exclusivity End DateBasis
Xyrem® (Jazz)1994Cataplexy (2002), EDS (2005), Pediatrics (2018)Pediatric: Oct 2025Original designation, pediatric supplement
Xywav® (Jazz)Not AvailableCataplexy/EDS (≥7 years)July 2027New formulation (lower sodium)
LUMRYZ™ (Avadel)2023 (Narcolepsy), 2025 (IH)Cataplexy/EDS (Adults/Peds)2030 (Narcolepsy)Clinical Superiority (Once-nightly dosing)

The regulatory journey of sodium oxybate demonstrates a continuous effort to reconcile its significant therapeutic benefits for rare disorders with its substantial safety and abuse risks. From initial orphan designation through complex scheduling decisions and the implementation of stringent REMS controls, regulatory frameworks have evolved to enable patient access while enforcing necessary safeguards. The granting of clinical superiority-based exclusivity for the once-nightly formulation underscores regulatory recognition that major advancements in patient quality of life, even without novel mechanisms of action, warrant significant market protection. These intertwined mechanisms – orphan status, controlled substance scheduling, REMS, and market exclusivity – have collectively shaped the availability and responsible use of this unique therapeutic compound.

Properties

CAS Number

502-85-2

Product Name

Sodium oxybate

IUPAC Name

sodium;4-hydroxybutanoate

Molecular Formula

C4H7NaO3

Molecular Weight

126.09 g/mol

InChI

InChI=1S/C4H8O3.Na/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1

InChI Key

XYGBKMMCQDZQOZ-UHFFFAOYSA-M

SMILES

C(CC(=O)O)CO.[Na+]

Synonyms

4 Hydroxybutyrate Sodium
4-Hydroxybutyrate Sodium
gamma Hydroxybutyrate
gamma-Hydroxybutyrate
Oxybate Sodium
Oxybate, Sodium
Oxybutyrate, Sodium
Sodium gamma Hydroxybutyrate
Sodium gamma-Hydroxybutyrate
Sodium Oxybate
Sodium Oxybutyrate
Somsanit
Xyrem

Canonical SMILES

C(CC(=O)[O-])CO.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.